3-Amino-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one
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Description
3-Amino-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H10ClFN2O and its molecular weight is 228.65. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
One study explored the synthesis and antibacterial activity of pyridonecarboxylic acids, which are derivatives similar in structure to 3-Amino-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one. These compounds, particularly those with an amino- and/or hydroxy-substituted cyclic amino group, showed promising in vitro and in vivo antibacterial activities, suggesting their potential as antibacterial agents (Egawa et al., 1984).
Synthesis and Characterization
Research has been conducted on the synthesis, characterization, and reactivity study of related heterocyclic compounds. One such study focused on the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, demonstrating the methodological advancements in the synthesis of complex molecules with potential applications in drug development and other areas (Murthy et al., 2017).
Crystal Structure Analysis
The crystal structure of related compounds has been analyzed to understand their molecular configuration, which is crucial for designing drugs with specific target interactions. For example, the synthesis and crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative was reported, offering insights into the molecular assembly and potential for interaction with biological targets (Sharma et al., 2013).
Non-linear Optics
Another research area is the exploration of molecules for non-linear optics applications. Fluorination and hydroxylation of proline, creating compounds similar in structural modification to the subject chemical, have been studied for their role in non-linear optics. This research highlights the molecular stability and charge transfer mechanisms within these molecules, suggesting potential applications in materials science and photonic devices (Testa et al., 2018).
Fluorination Directing Effect
The special directing effect of fluorine in molecular synthesis has been investigated, showing that the presence of fluorine influences the reactivity and orientation of subsequent chemical reactions. This property is vital for designing synthetic routes to complex organic molecules (Faigl et al., 1998).
Properties
IUPAC Name |
3-amino-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c11-6-1-2-9(7(12)5-6)14-4-3-8(13)10(14)15/h1-2,5,8H,3-4,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIFBMWPCIURGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.